3-Ethyl-4-nitropyridine 1-oxide chemical properties
3-Ethyl-4-nitropyridine 1-oxide chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological activities of 3-Ethyl-4-nitropyridine 1-oxide. Due to the limited availability of experimental data for this specific compound, information from closely related analogs, primarily 3-methyl-4-nitropyridine 1-oxide and 4-nitropyridine N-oxide, is included to provide a contextual understanding. All data derived from analogous compounds are clearly indicated.
Core Chemical Properties
Quantitative data for 3-Ethyl-4-nitropyridine 1-oxide and its parent compound, 4-nitropyridine N-oxide, are summarized below. Experimental data for the title compound are largely unavailable in public literature; therefore, predicted values and data from analogous compounds are provided for reference.
| Property | 3-Ethyl-4-nitropyridine 1-oxide | 4-Nitropyridine N-oxide (Analog) |
| Molecular Formula | C₇H₈N₂O₃[1] | C₅H₄N₂O₃[2] |
| Molecular Weight | 168.15 g/mol | 140.10 g/mol [2] |
| Monoisotopic Mass | 168.0535 Da[1] | 140.0222 Da |
| CAS Number | 35363-12-3[3] | 1124-33-0[2] |
| Melting Point | Not available | 159-162 °C[4] |
| Boiling Point | Not available | 256.56 °C (estimated)[4] |
| Solubility | Not available | Soluble in DMSO, insoluble in water[4] |
| Predicted XlogP | 0.5[1] | -0.6 |
Synthesis and Reactivity
Experimental Protocol for Analogous Compound (3-Methyl-4-nitropyridine 1-oxide):
While a specific experimental protocol for the synthesis of 3-Ethyl-4-nitropyridine 1-oxide is not available, the synthesis of the closely related 3-methyl analog provides a reliable procedural framework. The synthesis is a two-step process: N-oxidation of the parent pyridine followed by nitration.[5]
Step 1: N-Oxidation of 3-Methylpyridine
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To a mixture of glacial acetic acid and freshly distilled 3-methylpyridine, 30% hydrogen peroxide is added with shaking.
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The mixture is heated in an oil bath for 24 hours at 70 ± 5°C.
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Excess acetic acid and water are removed under reduced pressure.
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The residue is made strongly alkaline with a 40% aqueous sodium hydroxide solution.
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The product, 3-methylpyridine-1-oxide, is extracted with chloroform, dried, and distilled under vacuum.[5]
Step 2: Nitration of 3-Methylpyridine-1-oxide
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Liquefied 3-methylpyridine-1-oxide is added to cold (0–5°C) concentrated sulfuric acid.
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Fuming yellow nitric acid is added in portions while maintaining a low temperature.
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The temperature is slowly raised to 95–100°C, at which point a spontaneous and vigorous reaction occurs, which is controlled with an ice-water bath.
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After the vigorous reaction subsides, heating is continued at 100–105°C for 2 hours.
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The reaction mixture is cooled and poured onto crushed ice, followed by the addition of sodium carbonate monohydrate to precipitate the crude product.
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The yellow solid product, 3-methyl-4-nitropyridine-1-oxide, is collected by filtration, washed with water, and can be further purified by recrystallization from acetone.[5]
A patent for the synthesis of the related 3,5-dimethyl-4-nitropyridine-N-oxide describes using a sulfuric acid solution of potassium nitrate as the nitrating agent, which is reported to shorten reaction times and improve the environmental profile of the reaction.[6][7]
Logical Workflow for the Synthesis of 3-Ethyl-4-nitropyridine 1-oxide
Caption: Inferred synthetic pathway for 3-Ethyl-4-nitropyridine 1-oxide.
Reactivity:
The reactivity of 3-Ethyl-4-nitropyridine 1-oxide is expected to be similar to that of 4-nitropyridine N-oxide. The nitro group in the 4-position is a good leaving group and can be readily displaced by nucleophiles. This makes it a useful intermediate for the synthesis of various 4-substituted pyridines.[8] The N-oxide functionality can be removed by reduction to yield the corresponding pyridine derivative.
Spectral Data
No experimental spectral data (NMR, IR, Mass Spectrometry) for 3-Ethyl-4-nitropyridine 1-oxide are readily available in the literature. However, predicted mass spectrometry data is available.
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 169.06078 |
| [M+Na]⁺ | 191.04272 |
| [M-H]⁻ | 167.04622 |
| [M+NH₄]⁺ | 186.08732 |
| [M]⁺ | 168.05295 |
| Data from PubChem[1] |
Biological Activity and Toxicological Information
Carcinogenicity and Mutagenicity:
Studies have shown that 3-Ethyl-4-nitropyridine 1-oxide is a carcinogen. In a study comparing the carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide and its alkyl derivatives in mice and on Salmonella typhimurium and Escherichia coli strains, 3-methyl-4-NPO was found to be the most potent carcinogen, followed by 3-ethyl-4-NPO, and then the parent 4-NPO.[9]
Potential Signaling Pathway in Mutagenesis
References
- 1. PubChemLite - 3-ethyl-4-nitropyridine 1-oxide (C7H8N2O3) [pubchemlite.lcsb.uni.lu]
- 2. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 35363-12-3(3-ethyl-4-nitropyridin-1-ium-1-olate) | Kuujia.com [nl.kuujia.com]
- 4. 4-Nitropyridine N-oxide CAS#: 1124-33-0 [m.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 7. Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 8. 4-Nitropyridine N-oxide | 1124-33-0 [chemicalbook.com]
- 9. Carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
